molecular formula C9H7K B14712205 Potassium, 1H-inden-1-yl- CAS No. 12128-56-2

Potassium, 1H-inden-1-yl-

Cat. No.: B14712205
CAS No.: 12128-56-2
M. Wt: 154.25 g/mol
InChI Key: UOKNXAWCFOSJMN-UHFFFAOYSA-N
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Description

Potassium, 1H-inden-1-yl- is a compound that belongs to the class of organometallic compounds It is characterized by the presence of a potassium ion bonded to an indenyl ligand The indenyl ligand is a derivative of indene, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium, 1H-inden-1-yl- typically involves the reaction of indene with a potassium base. One common method is the deprotonation of indene using potassium hydride (KH) in an inert solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:

Indene+KHPotassium, 1H-inden-1-yl-+H2\text{Indene} + \text{KH} \rightarrow \text{Potassium, 1H-inden-1-yl-} + \text{H}_2 Indene+KH→Potassium, 1H-inden-1-yl-+H2​

Industrial Production Methods

Industrial production of Potassium, 1H-inden-1-yl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium, 1H-inden-1-yl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form indenone derivatives.

    Reduction: It can be reduced to form dihydroindenyl compounds.

    Substitution: The indenyl ligand can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or alkyl halides (R-X) are employed.

Major Products

    Oxidation: Indenone derivatives.

    Reduction: Dihydroindenyl compounds.

    Substitution: Halogenated or alkylated indenyl compounds.

Scientific Research Applications

Potassium, 1H-inden-1-yl- has several applications in scientific research:

    Chemistry: It is used as a ligand in organometallic chemistry and catalysis. The indenyl ligand can stabilize transition metal complexes, making them useful in catalytic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of indenyl derivatives in treating various diseases.

    Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Potassium, 1H-inden-1-yl- involves its interaction with molecular targets through the indenyl ligand. The ligand can coordinate with transition metals, forming stable complexes that can participate in catalytic cycles. These complexes can facilitate various chemical transformations, such as hydrogenation, polymerization, and cross-coupling reactions. The specific pathways and molecular targets depend on the nature of the transition metal and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Potassium, 1H-indol-3-yl-: Similar to Potassium, 1H-inden-1-yl-, but with an indole ligand instead of an indenyl ligand.

    Potassium, 1H-indazol-3-yl-: Contains an indazole ligand, which is a fused benzene and pyrazole ring system.

    Potassium, 1H-isoindol-1-yl-: Features an isoindole ligand, a structural isomer of indole.

Uniqueness

Potassium, 1H-inden-1-yl- is unique due to the presence of the indenyl ligand, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and stability, making it suitable for specific applications in catalysis and material science. The indenyl ligand’s ability to stabilize transition metal complexes sets it apart from other similar compounds.

Properties

CAS No.

12128-56-2

Molecular Formula

C9H7K

Molecular Weight

154.25 g/mol

IUPAC Name

potassium;1H-inden-1-ide

InChI

InChI=1S/C9H7.K/c1-2-5-9-7-3-6-8(9)4-1;/h1-7H;/q-1;+1

InChI Key

UOKNXAWCFOSJMN-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=CC2=CC=CC=C21.[K+]

Origin of Product

United States

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